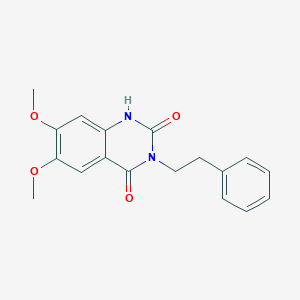

6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Description

6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its diverse biological activities. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a phenylethyl group at the 3 position, and a quinazoline-2,4-dione core structure. Quinazoline derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Properties

IUPAC Name |

6,7-dimethoxy-3-(2-phenylethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-10-13-14(11-16(15)24-2)19-18(22)20(17(13)21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANFEOXENKZIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxyquinazoline-2,4-dione.

Alkylation: The 6,7-dimethoxyquinazoline-2,4-dione is then alkylated with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinazoline-2,4-dione derivatives with oxidized side chains.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione. Research indicates that compounds within this class can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication.

Case Study: Antimicrobial Efficacy

In a study evaluating various quinazoline derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione demonstrated significant inhibitory effects. The compound was tested using the Agar well diffusion method and exhibited moderate activity compared to standard antibiotics. Notably, it showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .

Enzyme Inhibition

The compound also displays potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit phosphodiesterases (PDEs), which are critical in various signaling pathways within cells.

Case Study: Phosphodiesterase Inhibition

Research has indicated that certain derivatives of quinazoline can effectively inhibit PDE4B1 and PDE10A enzymes. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinazoline ring enhance enzyme binding affinity. For instance, 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione was identified as a lead compound for further modifications aimed at increasing potency against these targets .

Potential in Drug Development

Given its bioactive properties, 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione serves as a promising scaffold for the development of new therapeutic agents.

Lead Compound Characteristics

The compound's structural features allow for extensive modifications that can enhance its pharmacological profile. For example:

- Substituent Variability : Introduction of different substituents at the 1 and 3 positions of the quinazoline ring can lead to derivatives with improved efficacy and selectivity against specific biological targets.

- Hybrid Compounds : Combining this quinazoline derivative with other pharmacophores may yield hybrid compounds with synergistic effects.

Data Summary

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

6,7-dimethoxyquinazoline-2,4-dione: Lacks the phenylethyl group.

3-(2-phenylethyl)quinazoline-2,4-dione: Lacks the methoxy groups.

6,7-dimethoxy-3-methylquinazoline-2,4-dione: Contains a methyl group instead of a phenylethyl group.

Uniqueness

6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy groups and a phenylethyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and other fields.

Biological Activity

6,7-Dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential as a drug candidate.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 288.31 g/mol

- CAS Number : 4059-71-6

Research indicates that quinazoline derivatives, including 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione, exhibit dual inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2. These pathways are crucial in cancer progression and metastasis.

Key Findings:

- Inhibition of c-Met and VEGFR-2 : Compounds derived from the quinazoline scaffold have shown significant inhibitory activity against c-Met and VEGFR-2 with IC values ranging from 0.052 to 0.084 µM. This suggests a strong potential for these compounds in cancer therapy .

- Cytotoxicity : In vitro studies demonstrated that certain derivatives exhibited higher cytotoxicity against HCT-116 colorectal cancer cell lines than cabozantinib, a known anticancer drug .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have been evaluated for their antimicrobial activities. Studies have shown moderate activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.

Antimicrobial Study Results:

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound 13 | 11 | 80 | Broad spectrum |

| Compound 15 | 10-12 | 75 (E. coli), 77 (C. albicans) | Moderate activity |

These findings highlight the versatility of quinazoline derivatives in targeting multiple pathways .

Case Studies

- Cytotoxicity Against Leukemia Cells : A study reported that derivatives of quinazoline showed remarkable cytotoxicity towards human leukemia cells (K562, HL-60), while being non-toxic to normal cells . This selectivity is critical for developing safer therapeutic agents.

- Anticancer Efficacy : Another investigation demonstrated that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through cell cycle arrest mechanisms .

Q & A

Q. What are the conventional and emerging synthetic routes for 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : Traditional synthesis involves anthranilic acid derivatives reacting with reagents like chlorosulfonyl isocyanate or phosgene, but these methods often require toxic reagents and generate waste . Recent advances utilize CO₂ as a sustainable carbonyl source. For example, 2-aminobenzonitrile reacts with CO₂ in ionic liquids (e.g., 1-methylhydantoin anion-functionalized ionic liquids) under mild conditions (0.1 MPa, 353 K) to form the quinazoline-dione core . The 6,7-dimethoxy and phenylethyl substituents can be introduced via nucleophilic substitution or alkylation during intermediate steps.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR : To confirm substitution patterns (e.g., methoxy groups at C6/C7, phenylethyl at N3).

- HRMS : For molecular weight validation (e.g., observed m/z vs. calculated m/z as in ).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, as demonstrated for analogous quinazoline-diones .

- FT-IR : Identifies carbonyl (C=O) and N-H stretching vibrations (~1700 cm⁻¹ and ~3200 cm⁻¹, respectively) .

Q. What are the documented biological activities of quinazoline-2,4-dione derivatives?

- Methodological Answer : While direct data on this specific compound is limited, structurally similar derivatives exhibit:

- Antimicrobial activity : Tested via disk diffusion assays against Gram-positive/negative bacteria .

- Enzyme inhibition : PARP and thymidylate synthase inhibition assays using fluorescence-based protocols .

- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce waste in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to screen variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions. Central Composite Design (CCD) models can minimize experimental runs while maximizing yield .

- Green chemistry : Replace phosgene with CO₂ in pressurized reactors (e.g., autoclaves at 2-5 bar) to reduce toxicity .

- Process simulation : Use COMSOL Multiphysics to model mass transfer and reaction kinetics in continuous-flow systems .

Q. What computational strategies are used to predict the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Screen against target proteins (e.g., PARP-1) using AutoDock Vina to prioritize in vitro testing .

- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on substituent effects .

Q. How can contradictions in reported biological data for quinazoline-diones be resolved?

- Methodological Answer :

- Meta-analysis : Systematically review datasets from multiple studies (e.g., IC₅₀ values across cell lines) to identify outliers or assay-specific variability .

- Structure-activity relationship (SAR) studies : Synthesize analogs with controlled modifications (e.g., methoxy vs. ethoxy groups) to isolate substituent effects .

- Dose-response validation : Replicate key experiments under standardized conditions (e.g., NIH/WHO protocols) to ensure reproducibility .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data for this compound?

- Methodological Answer :

- Nonlinear regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- ANOVA with post-hoc tests : Compare mean inhibitory effects across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify key bioactive features .

Q. How can AI enhance the discovery of novel derivatives or applications for this compound?

- Methodological Answer :

- Generative models : Train VAEs or GANs on ChEMBL/ZINC databases to propose derivatives with optimized properties .

- Automated laboratories : Integrate robotic synthesis platforms (e.g., Chemspeed) with AI-driven reaction prediction (IBM RXN) for rapid iteration .

- Real-time analytics : Use machine learning (e.g., TensorFlow) to analyze spectral data (NMR/MS) and validate intermediates during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.